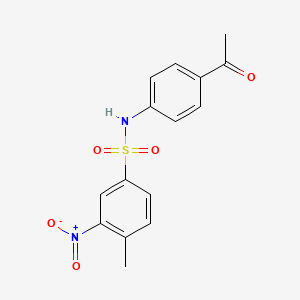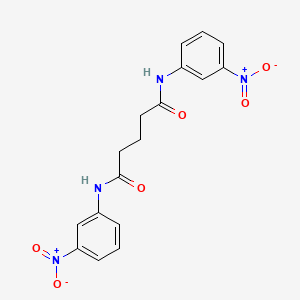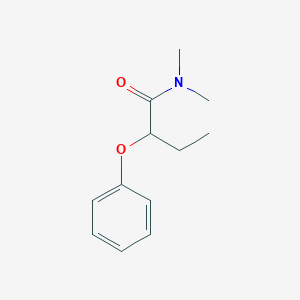![molecular formula C22H20N2O3 B11027012 1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027012.png)
1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound that features a unique combination of structural elements The compound includes a benzodioxole moiety, which is known for its presence in various biologically active molecules, and a pyrroloquinoline core, which is often associated with pharmacological activities
Preparation Methods
The synthesis of 1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, starting from readily available precursors. One common synthetic route begins with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . Further reactions with aryloxymethyloxiranes and chloroacetyl chloride lead to the formation of the desired compound .
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the benzodioxole or pyrroloquinoline moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and its ability to interact with various biological targets. In medicine, it shows promise as a lead compound for the development of new drugs due to its unique structural features and biological activities. Industrially, it can be used in the synthesis of materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The benzodioxole moiety is known to interact with enzymes and receptors, potentially leading to various biological effects such as antioxidant activity and enzyme inhibition. The pyrroloquinoline core may also contribute to these effects by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar compounds to 1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other benzodioxole-containing molecules and pyrroloquinoline derivatives These compounds often share similar biological activities, such as antioxidant and enzyme inhibitory effectsExamples of similar compounds include 1-(1,3-benzodioxol-5-yl)-2-[(2H5)ethylamino]-1-pentanone and 4-(1H-benzo[d]imidazol-2-yl)aniline .
Properties
Molecular Formula |
C22H20N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylimino)-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C22H20N2O3/c1-12-7-15-13(2)10-22(3,4)24-20(15)16(8-12)19(21(24)25)23-14-5-6-17-18(9-14)27-11-26-17/h5-10H,11H2,1-4H3 |
InChI Key |
QKMNLFMDVFUPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC4=CC5=C(C=C4)OCO5)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-oxo-N-(1,3-thiazol-2-yl)-7,8-dihydro-4H,6H-cyclopenta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11026956.png)
![4-(2-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11026961.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026964.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026971.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B11026976.png)

![methyl (2Z)-{2-[(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11026986.png)
![1,3-dimethyl-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11026991.png)
![(1Z)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026996.png)
![1-(furan-2-ylcarbonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11027007.png)
![4-[({4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]butanoic acid](/img/structure/B11027009.png)
